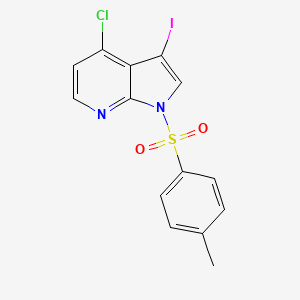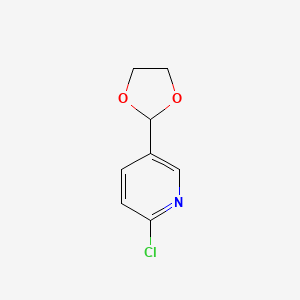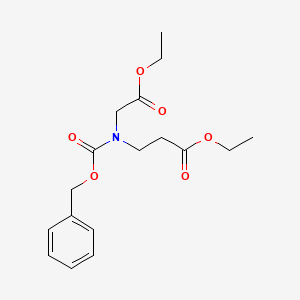
1-(1,1-Difluoroethyl)-4-phenylbenzene
Vue d'ensemble
Description
The compound “1-(1,1-Difluoroethyl)-4-phenylbenzene” is a hypothetical organic molecule. It would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 1,1-difluoroethyl group (a two-carbon chain with two fluorine atoms attached to one of the carbons) .
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would likely be a phenyl ring with a 1,1-difluoroethyl group attached to one of the carbons in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would depend on its specific structure. For example, the presence of the difluoroethyl group could affect its polarity, boiling point, and other properties .Applications De Recherche Scientifique
Chemical Research and Synthesis
- The compound's involvement in chemical research highlights its potential in creating new chemical structures and exploring the effects of ring strain on chemical bonds (Wittig, 1980).
Crystal Structure Analysis
- Research on C−H···F interactions in crystal structures of fluorobenzenes, including similar compounds, sheds light on the weak acceptor capabilities of the C−F group. These insights are crucial for understanding molecular interactions in crystalline structures (Thalladi et al., 1998).
Materials Science
- Studies on the cocrystallization of distyrylbenzene derivatives, which are structurally similar, provide insights into the formation of binary phases in materials science, particularly in the context of molecular packing and crystal engineering (Bartholomew et al., 2000).
Electrochemistry
- The use of 1,1-difluoro-1-alkenes in lithium-ion batteries as electrolyte additives, a field closely related to the compound , suggests potential applications in improving battery performance and lifecycle (Kubota et al., 2012).
Organometallic Chemistry
- Fluorobenzenes, including compounds with structures similar to 1-(1,1-Difluoroethyl)-4-phenylbenzene, have been recognized for their role in organometallic chemistry and catalysis, particularly as solvents and ligands (Pike et al., 2017).
Synthesis of Fluorinated Compounds
- The compound's relevance in the design and synthesis of fluorinated groups, particularly in pharmaceuticals and materials, highlights its importance in contemporary organic synthesis (Carbonnel et al., 2019).
Photocatalysis
- Research on photocatalyzed oxidation of benzylic compounds, which may include structures akin to 1-(1,1-Difluoroethyl)-4-phenylbenzene, indicates potential applications in synthetic routes to benzylic fluorides (Bloom et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCDZPTUSABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-phenylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)




![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)


